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Compound of Interest

Compound Name: Fullerene-C60

Cat. No.: B1176888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies

investigating the toxicity of Fullerene-C60, covering research from its discovery into the early

2000s. It is designed to offer researchers, scientists, and drug development professionals a

detailed understanding of the initial toxicological assessments of this novel carbon allotrope.

The guide summarizes key quantitative data, outlines experimental methodologies from

seminal papers, and visualizes the then-proposed mechanisms of toxicity.

Quantitative Toxicity Data
Early research on Fullerene-C60 toxicity yielded a range of quantitative data, which varied

significantly based on the preparation of the C60, the experimental model, and the route of

administration. The insolubility of pristine C60 in aqueous solutions was a major confounding

factor, with the methods used for solubilization or suspension greatly influencing the observed

toxicity.

In Vitro Cytotoxicity Data
The following table summarizes key in vitro cytotoxicity data from early studies. It is important

to note that the use of different cell lines, C60 preparations (e.g., nano-C60 aggregates,

derivatized C60), and assay methods contributes to the variability in the reported values.
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Fullerene
Type/Prepar
ation

Cell Line Assay Endpoint Result Reference

nano-C60

aggregates

Human

Dermal

Fibroblasts

(HDF)

Not Specified LC50 20 ppb (µg/L)
Sayes et al.,

2004

Pristine C60

Mouse L929

fibrosarcoma,

Rat C6

glioma, U251

human

glioma

Crystal Violet LC50 ~0.25 µg/mL
Isakovic et

al., 2006

Hydroxylated

Fullerene

(C60(OH)n)

Mouse L929

fibrosarcoma,

Rat C6

glioma, U251

human

glioma

Crystal Violet LC50
800–1000

µg/mL

Isakovic et

al., 2006

In Vivo Toxicity Data
In vivo studies provided the first insights into the systemic effects of Fullerene-C60. The route

of administration was a critical determinant of the observed toxicity.
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Fullerene
Type/Prepar
ation

Animal
Model

Route of
Administrat
ion

Dosage
Observatio
n

Reference

Fullerene

C60 in corn

oil

Crl:CD(SD)

rats
Oral gavage

Up to 1,000

mg/kg/day for

29 days

No deaths or

treatment-

related

histopathologi

cal changes.

[1]

Takahashi et

al., 2012

Mixture of

C60 and C70

Male and

female rats
Oral gavage 2,000 mg/kg

No deaths or

abnormalities

observed.[1]

Mori et al.,

2006

Water-soluble

polyalkylsulfo

nated C60

Female rats Oral gavage
2,500 mg/kg

(acute)

No deaths

occurred.[1]

Chen et al.,

1998

C60 and C70

in olive oil
NMRI mice

Oral

administratio

n

Up to 3.6

mg/kg

No genotoxic

activity

observed in

the

Mammalian

Micronucleus

Test.[2]

N/A

C60

nanoparticle

suspension

with Tween

80

ICR mice Not Specified
Up to 88

mg/kg x 2

Negative for

in vivo

clastogenic

ability in the

bone marrow

micronucleus

test.[3]

Shinohara et

al., 2009

C60 fullerene

nanoparticles

Male F344

rats

Nose-only

inhalation

2.22 mg/m³

(55 nm

diameter) for

3 hours/day

for 10 days

Increased

total

bronchoalveo

lar fluid

(BALF)

N/A
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protein

concentration

s.[4]

C60 fullerene

microparticles

Male F344

rats

Nose-only

inhalation

2.35 mg/m³

(0.93 µm

diameter) for

3 hours/day

for 10 days

Lower

concentration

s of some

cytokines and

higher

concentration

s of others in

BALF

compared to

controls.[5]

N/A

C60
Embryonic

zebrafish

Aqueous

exposure
200 µg/L

Significant

increase in

malformation

s, pericardial

edema, and

mortality.[6]

N/A

C60(OH)24
Embryonic

zebrafish

Aqueous

exposure
>4000 ppb

Did not result

in significant

mortality until

concentration

s were above

4000 ppb.[6]

N/A

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies.

Below are detailed protocols for key experiments cited in early Fullerene-C60 toxicity research.

Preparation of Aqueous Colloidal C60 Suspensions
(nC60)
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A common method for preparing aqueous suspensions of C60, often referred to as nano-C60

or nC60, was the solvent exchange method.

Protocol based on early methodologies:

Dissolution: Dissolve pristine C60 powder in a suitable organic solvent, such as toluene or

benzene, to create a saturated solution.

Sonication: Sonicate the solution to ensure complete dissolution and dispersion of C60

aggregates.

Addition to Water: Add the C60/organic solvent solution dropwise to vigorously stirring

deionized water. The organic solvent begins to evaporate and/or dissolve in the water,

leaving behind a colloidal suspension of C60 nanoparticles.

Solvent Removal: Continue stirring for an extended period (e.g., 24-48 hours) in an open

container or under reduced pressure to facilitate the complete removal of the organic

solvent.

Characterization: Characterize the resulting aqueous C60 suspension for particle size

distribution (e.g., using dynamic light scattering), concentration (e.g., by UV-Vis

spectrophotometry after extraction into toluene), and morphology (e.g., using transmission

electron microscopy).

In Vitro Cytotoxicity Assessment: Crystal Violet Assay
The crystal violet assay was used in early studies to assess cell viability by staining the

adherent, living cells.

Protocol adapted from Isakovic et al. (2006):

Cell Seeding: Seed cells (e.g., L929, C6, or U251) in 96-well plates at a density of 1 x 10⁴

cells per well and allow them to adhere overnight.

Treatment: Expose the cells to various concentrations of the C60 preparation (e.g., pristine

nano-C60 or hydroxylated C60) for a specified duration (e.g., 24 hours).
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Washing: After the incubation period, carefully wash the cells with phosphate-buffered saline

(PBS) to remove dead, non-adherent cells.

Fixation: Fix the remaining adherent cells with methanol for 10 minutes at room temperature.

Staining: Stain the fixed cells with a 1% crystal violet solution for 10 minutes at room

temperature.

Washing: Thoroughly wash the plates with water to remove excess stain.

Solubilization: Dissolve the bound crystal violet in 33% acetic acid.

Quantification: Measure the absorbance of the solubilized dye at a specific wavelength (e.g.,

570 nm) using a microplate reader. The absorbance is directly proportional to the number of

viable, adherent cells.

Genotoxicity Assessment: The Comet Assay (Single-Cell
Gel Electrophoresis)
The Comet assay was employed to detect DNA strand breaks in individual cells, providing an

early indication of genotoxicity.

General Protocol from early studies:

Cell Preparation: Prepare a single-cell suspension from the control and C60-treated

samples.

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it

onto a microscope slide pre-coated with normal melting point agarose.

Lysis: Immerse the slides in a lysis solution (typically containing a high concentration of salt

and a detergent like Triton X-100) to disrupt the cell and nuclear membranes, leaving the

DNA as a nucleoid.

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind

the DNA.
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Electrophoresis: Subject the slides to electrophoresis in the alkaline buffer. Damaged DNA

fragments will migrate away from the nucleoid, forming a "comet tail."

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye

(e.g., ethidium bromide or SYBR Green).

Visualization and Analysis: Visualize the comets using a fluorescence microscope and

analyze the images using specialized software to quantify the extent of DNA damage (e.g.,

by measuring tail length, tail intensity, or tail moment).

Signaling Pathways and Mechanisms of Toxicity
Early investigations into the mechanisms of Fullerene-C60 toxicity primarily focused on

oxidative stress, apoptosis, and mitochondrial dysfunction. The following diagrams, generated

using the DOT language, illustrate the proposed signaling pathways based on the

understanding from that era.

C60-Induced Oxidative Stress
A prevalent hypothesis in early research was that C60, particularly under photo-irradiation,

could generate reactive oxygen species (ROS), leading to cellular damage.
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Caption: Proposed pathway of C60-induced oxidative stress through photoexcitation.

C60-Mediated Apoptosis
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Evidence from early studies suggested that C60 could induce programmed cell death, or

apoptosis, in certain cell types. This process was often linked to the activation of caspases.
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Caption: Simplified cascade of C60-induced apoptosis via the mitochondrial pathway.

Experimental Workflow for In Vivo Oral Toxicity Study
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The following diagram outlines a typical workflow for an in vivo oral toxicity study of Fullerene-
C60 in a rodent model, based on the methodologies of early investigations.

Start
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(e.g., 1 week)
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(e.g., C60 in vehicle vs. vehicle only)

Daily Clinical Observation
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Repeated for study duration
(e.g., 28 days)
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Organ Weight Analysis
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Click to download full resolution via product page

Caption: Workflow for a typical early in vivo oral toxicity study of Fullerene-C60.
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Conclusion
The early toxicological evaluation of Fullerene-C60 was characterized by a significant degree

of variability, largely attributable to the challenges of working with a hydrophobic nanomaterial

and the nascent understanding of its interactions with biological systems. Key takeaways from

this initial period of research include:

Pristine C60's Low Acute Oral Toxicity: In its pure, unfunctionalized form, C60 demonstrated

low acute toxicity when administered orally to rodents, even at high doses.[1]

The Influence of Solubilization and Derivatization: The method of preparation and any

chemical modifications to the C60 cage profoundly impacted its toxicity. Aqueous

suspensions of nano-C60 aggregates and certain derivatives showed greater cytotoxicity

than pristine C60.

Oxidative Stress as a Primary Mechanism: A recurring theme in early toxicity studies was the

role of oxidative stress, particularly under photo-irradiation, as a key mechanism of C60-

induced cellular damage.

Induction of Apoptosis: Several studies provided evidence that C60 could trigger

programmed cell death through the activation of caspase cascades.[5][7][8]

Genotoxicity Remained a Question: While some studies suggested a potential for DNA

damage, others found no evidence of genotoxicity in standard assays like the micronucleus

test.[2][3]

This foundational body of work laid the groundwork for decades of subsequent research into

the biocompatibility and potential biomedical applications of fullerenes. It highlighted the critical

importance of material characterization and the need for standardized protocols in

nanotoxicology. For drug development professionals, these early studies underscore the

necessity of carefully considering the physicochemical properties of fullerene-based materials

and their potential to induce oxidative stress and apoptosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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